molecular formula C12H14N2O3 B2933820 N-[2-(Oxolan-3-yloxy)pyridin-4-yl]prop-2-enamide CAS No. 2196444-34-3

N-[2-(Oxolan-3-yloxy)pyridin-4-yl]prop-2-enamide

Cat. No.: B2933820
CAS No.: 2196444-34-3
M. Wt: 234.255
InChI Key: RFLVQDBEXRJRNI-UHFFFAOYSA-N
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Description

N-[2-(Oxolan-3-yloxy)pyridin-4-yl]prop-2-enamide is an organic compound that features a pyridine ring substituted with an oxolan-3-yloxy group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Oxolan-3-yloxy)pyridin-4-yl]prop-2-enamide typically involves the following steps:

    Formation of the Oxolan-3-yloxy Intermediate: The oxolan-3-yloxy group can be introduced via the reaction of oxirane with a suitable nucleophile under basic conditions.

    Pyridine Ring Functionalization: The pyridine ring is functionalized by reacting with the oxolan-3-yloxy intermediate, often using a palladium-catalyzed coupling reaction.

    Formation of the Prop-2-enamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Oxolan-3-yloxy)pyridin-4-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amide or alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[2-(Oxolan-3-yloxy)pyridin-4-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(Oxolan-3-yloxy)pyridin-4-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Oxolan-3-yloxy)pyridin-4-yl]acetamide
  • N-[2-(Oxolan-3-yloxy)pyridin-4-yl]butanamide
  • N-[2-(Oxolan-3-yloxy)pyridin-4-yl]pent-2-enamide

Uniqueness

N-[2-(Oxolan-3-yloxy)pyridin-4-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(oxolan-3-yloxy)pyridin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-11(15)14-9-3-5-13-12(7-9)17-10-4-6-16-8-10/h2-3,5,7,10H,1,4,6,8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLVQDBEXRJRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=NC=C1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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